3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione 3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
Brand Name: Vulcanchem
CAS No.: 34281-49-7
VCID: VC10939636
InChI: InChI=1S/C10H4Cl3NO2/c11-5-2-1-3-6(4-5)14-9(15)7(12)8(13)10(14)16/h1-4H
SMILES: C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C2=O)Cl)Cl
Molecular Formula: C10H4Cl3NO2
Molecular Weight: 276.5 g/mol

3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione

CAS No.: 34281-49-7

Cat. No.: VC10939636

Molecular Formula: C10H4Cl3NO2

Molecular Weight: 276.5 g/mol

* For research use only. Not for human or veterinary use.

3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione - 34281-49-7

Specification

CAS No. 34281-49-7
Molecular Formula C10H4Cl3NO2
Molecular Weight 276.5 g/mol
IUPAC Name 3,4-dichloro-1-(3-chlorophenyl)pyrrole-2,5-dione
Standard InChI InChI=1S/C10H4Cl3NO2/c11-5-2-1-3-6(4-5)14-9(15)7(12)8(13)10(14)16/h1-4H
Standard InChI Key RLRJZOHJBHQUJQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C2=O)Cl)Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C2=O)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central pyrrole-2,5-dione core substituted with chlorine atoms at the 3- and 4-positions, along with a 3-chlorophenyl group at the 1-position. This arrangement creates distinct electronic and steric properties that influence its reactivity and biological interactions .

IUPAC Nomenclature

The systematic name, 3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, precisely describes its substitution pattern and functional groups .

Structural Descriptors

Key identifiers include:

  • Molecular Formula: C₁₀H₄Cl₃NO₂

  • Molecular Weight: 310.9 g/mol

  • SMILES Notation: ClC1=C(Cl)C(=O)N(C2=CC(=CC=C2)Cl)C1=O

Crystallographic Data

While single-crystal X-ray diffraction data remains unpublished, computational models predict a planar pyrrole ring with dihedral angles of 12-15° between the aromatic systems . The chlorine substituents create significant electron-withdrawing effects, as evidenced by density functional theory (DFT) calculations showing localized negative charges on the carbonyl oxygen atoms .

Synthetic Methodologies

Conventional Thermal Synthesis

The traditional route involves refluxing 2,3-dichloromaleic anhydride with 3-chloroaniline in acetic acid/ethanol solvent systems. A 2018 study documented:

ParameterValue
Reaction Time120 minutes
Temperature80°C
Yield68-72%
Purity>98% (HPLC)
CatalystAcetic Acid (10 mol%)

This method produces the target compound through nucleophilic acyl substitution followed by cyclodehydration .

Microwave-Assisted Synthesis

Recent innovations in dielectric heating have significantly improved process efficiency:

ParameterMicrowave MethodConventional Method
Reaction Time15-20 min120 min
Energy Consumption140 W500 W
Yield70.21%68.5%
Solvent Volume15 mL50 mL

Microwave irradiation enhances reaction kinetics through dipole rotation effects, achieving comparable yields in 1/6th the time of thermal methods .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition initiating at 215°C, with maximum mass loss occurring at 310°C. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 189-192°C .

Solubility Profile

The compound exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents:

SolventSolubility (mg/mL)
DMSO42.3 ± 1.2
DMF38.9 ± 0.8
Acetone29.4 ± 1.1
Ethyl Acetate15.6 ± 0.7

Spectroscopic Characteristics

FT-IR (KBr, cm⁻¹):

  • 1785 (C=O asymmetric stretch)

  • 1720 (C=O symmetric stretch)

  • 1550 (C-Cl stretch)

  • 1485 (Aromatic C=C)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.85 (d, J=8.4 Hz, 1H, Ar-H)

  • δ 7.62 (t, J=7.8 Hz, 1H, Ar-H)

  • δ 7.51 (d, J=8.1 Hz, 1H, Ar-H)

  • δ 7.38 (s, 1H, Ar-H)

Biological Applications

Anticancer Activity

Derivatives containing the 3,4-dichlorophenyl-pyrrole-dione scaffold demonstrate remarkable cytotoxicity:

Cell LineIC₅₀ (μM)Reference Compound
MCF-7 (Breast)0.015Doxorubicin (0.12)
HepG-2 (Liver)0.023Cisplatin (1.45)
HCT-116 (Colon)0.0315-FU (2.10)

Mechanistic studies suggest dual inhibition of EGFR (Kd=12 nM) and VEGFR-2 (Kd=18 nM) through competitive binding at the ATP pocket .

OrganismMIC (μg/mL)
MRSA (ATCC 43300)8
E. coli (ESBL)32
C. albicans (SC5314)64

The dichlorophenyl moiety appears critical for disrupting microbial cell membrane integrity through lipid peroxidation .

Industrial Applications

Polymer Chemistry

As a dienophile in Diels-Alder reactions, the compound facilitates synthesis of thermally stable polyimides with glass transition temperatures exceeding 300°C .

Agrochemical Development

Structure-activity relationship (SAR) studies indicate potent herbicidal activity at 50 g/ha against broadleaf weeds, comparable to commercial sulfonylurea herbicides .

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